

An In-depth Technical Guide to the Chemical Structure and Properties of Indobufen

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Indobufen (2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoic acid) is a potent, reversible inhibitor of platelet cyclooxygenase (COX), positioning it as a significant antiplatelet agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its synthesis and key in vitro assays are presented to support further research and development. The document also elucidates its mechanism of action through signaling pathway diagrams, offering a valuable resource for professionals in drug discovery and development.

Chemical Structure and Identification

Indobufen is a racemic compound with the chemical formula C₁₈H₁₇NO₃. Its structure features a butanoic acid moiety attached to a phenyl group, which in turn is linked to an isoindolinone ring system.



Identifier	Value
IUPAC Name	2-[4-(1-Oxoisoindolin-2-yl)phenyl]butanoic acid
CAS Number	63610-08-2[1][2]
Molecular Formula	C18H17NO3
Molecular Weight	295.33 g/mol
SMILES	CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2= O)C(=O)O
InChI	InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7- 9-14(10-8-12)19-11-13-5-3-4-6- 16(13)17(19)20/h3-10,15H,2,11H2,1H3, (H,21,22)
Synonyms	Ibustrin, K-2930, K-3920

Physicochemical Properties

The physicochemical properties of **Indobufen** are crucial for its formulation, absorption, and distribution.

Property	Value
Melting Point	182-184 °C
рКа	While an experimentally determined pKa value is not readily available in the cited literature, as a carboxylic acid-containing compound, its pKa is expected to be in the acidic range, influencing its ionization state at physiological pH.
Solubility	- Water: Insoluble Ethanol: Slightly soluble DMSO: Soluble.
Appearance	White to off-white solid



Pharmacological Properties

Indobufen's primary pharmacological effect is the inhibition of platelet aggregation.

Pharmacodynamics

Indobufen is a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for COX-1, which is the key enzyme in the synthesis of thromboxane A₂ (TXA₂) in platelets. TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting COX-1, **Indobufen** effectively reduces TXA₂ production, thereby inhibiting platelet aggregation. This reversible inhibition allows for a faster recovery of platelet function upon discontinuation of the drug compared to irreversible inhibitors like aspirin.

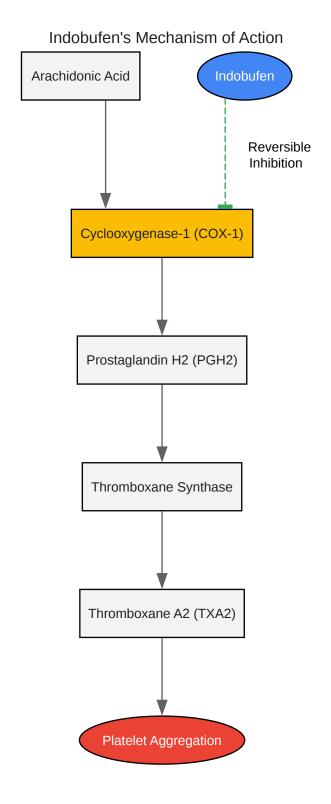
Pharmacokinetics

Parameter	Description
Absorption	Rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours.
Distribution	Highly protein-bound (>99%).
Metabolism	Metabolized in the liver.
Excretion	Primarily excreted in the urine as both unchanged drug and metabolites. The plasma half-life is approximately 8 hours.

Signaling Pathway and Mechanism of Action

The mechanism of action of **Indobufen** centers on its inhibition of the arachidonic acid cascade within platelets.





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Mechanism of Indobufen via COX-1 Inhibition.

Experimental Protocols



Synthesis of Indobufen

A common synthetic route to **Indobufen** involves the following key steps:



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A generalized synthetic workflow for **Indobufen**.

Detailed Methodology:

- Formation of the Phthalimide Intermediate: 2-(4-Aminophenyl)butanoic acid is reacted with phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions. This reaction forms the corresponding phthalimide derivative.
- Reduction to Isoindolinone: The phthalimide intermediate is then selectively reduced to the isoindolinone ring system. This can be achieved using various reducing agents, such as zinc dust in the presence of a proton source.
- Purification: The crude **Indobufen** is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white solid.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of **Indobufen** against COX-1 and COX-2 enzymes.

Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)



- Indobufen (test compound)
- · Reaction buffer (e.g., Tris-HCI)
- Detection system (e.g., ELISA kit for prostaglandin E₂ or a system to measure oxygen consumption)

Procedure:

- Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.
- Incubation with Inhibitor: Pre-incubate the enzymes with various concentrations of Indobufen (or a vehicle control) for a specified time at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
- Reaction Termination: Stop the reaction after a defined period.
- Quantification of Product: Measure the amount of prostaglandin produced using a suitable detection method.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Indobufen and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Platelet Aggregation Assay

This assay measures the effect of **Indobufen** on platelet aggregation induced by various agonists.

Materials:

- Platelet-rich plasma (PRP) or washed platelets
- Platelet agonists (e.g., arachidonic acid, ADP, collagen)
- Indobufen (test compound)
- Platelet aggregometer



Procedure:

- PRP Preparation: Obtain PRP from fresh whole blood by centrifugation.
- Incubation with Inhibitor: Pre-incubate the PRP with various concentrations of Indobufen (or a vehicle control) at 37°C.
- Induction of Aggregation: Add a platelet agonist to the PRP in the aggregometer cuvette.
- Measurement of Aggregation: Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
- Data Analysis: Determine the percentage of inhibition of platelet aggregation for each concentration of Indobufen compared to the control.

Conclusion

Indobufen is a well-characterized reversible COX inhibitor with established antiplatelet activity. Its chemical structure and physicochemical properties are conducive to oral administration. The detailed experimental protocols provided in this guide for its synthesis and biological evaluation will be instrumental for researchers and drug development professionals in advancing the study and application of this important therapeutic agent. The elucidated signaling pathway provides a clear framework for understanding its mechanism of action at a molecular level.

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